molecular formula C10H9F3N2O7S B054823 2'-O-Triflyl-2,3'-anhydroxylosyluracil CAS No. 119637-71-7

2'-O-Triflyl-2,3'-anhydroxylosyluracil

Cat. No. B054823
M. Wt: 358.25 g/mol
InChI Key: JIIPELKGBDSQKK-ZAKLUEHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Triflyl-2,3'-anhydroxylosyluracil, also known as TAU, is a synthetic nucleoside derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2004 by researchers at the University of Georgia, and since then, it has been extensively studied for its unique properties and potential benefits.

Mechanism Of Action

The mechanism of action of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is not well understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2'-O-Triflyl-2,3'-anhydroxylosyluracil is thought to act by interfering with the synthesis of viral DNA or RNA, thereby preventing the virus from replicating. In cancer cells, 2'-O-Triflyl-2,3'-anhydroxylosyluracil is believed to induce apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process.

Biochemical And Physiological Effects

2'-O-Triflyl-2,3'-anhydroxylosyluracil has been shown to exhibit several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. In addition, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anticancer activity, which may have therapeutic implications for various types of cancer. However, one of the limitations of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its relatively low solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2'-O-Triflyl-2,3'-anhydroxylosyluracil, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further studies are needed to explore the potential applications of 2'-O-Triflyl-2,3'-anhydroxylosyluracil in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil involves several steps, including the protection of the uracil base, the formation of the glycosidic bond, and the removal of the protecting groups. The most commonly used method for the synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is the triflate method, which involves the reaction of 2,3-anhydroxy-4,6-O-benzylideneuracil with triflic anhydride and pyridine.

Scientific Research Applications

2'-O-Triflyl-2,3'-anhydroxylosyluracil has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology. In medicine, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV. In addition, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

CAS RN

119637-71-7

Product Name

2'-O-Triflyl-2,3'-anhydroxylosyluracil

Molecular Formula

C10H9F3N2O7S

Molecular Weight

358.25 g/mol

IUPAC Name

[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1

InChI Key

JIIPELKGBDSQKK-ZAKLUEHWSA-N

Isomeric SMILES

C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F

SMILES

C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F

Other CAS RN

119637-71-7

synonyms

2'-O-triflyl-2,3'-anhydroxylosyluracil
2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil
2,3'-anhydroxy-2'-O-triflyllosyluracil
2-TFAOU

Origin of Product

United States

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